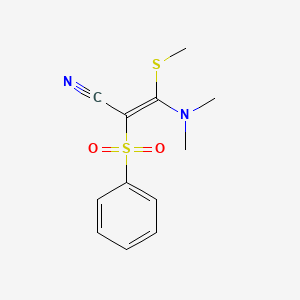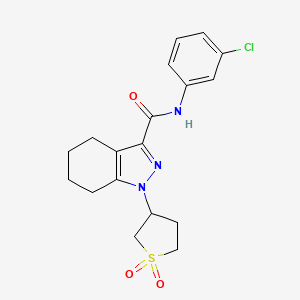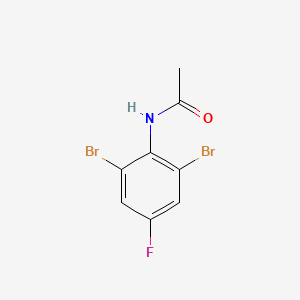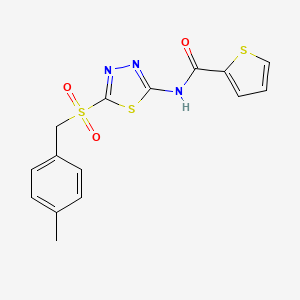
2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-acrylonitrile is an organic compound with the molecular formula C12H14N2O2S2 and a molecular weight of 282.3818 . This compound is characterized by the presence of a benzenesulfonyl group, a dimethylamino group, a methylsulfanyl group, and an acrylonitrile moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-acrylonitrile typically involves the reaction of benzenesulfonyl chloride with 3-dimethylamino-3-methylsulfanyl-acrylonitrile under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-propionitrile
- 2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-butanenitrile
- 2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-pentanenitrile
Uniqueness
2-Benzenesulfonyl-3-dimethylamino-3-methylsulfanyl-acrylonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H14N2O2S2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(dimethylamino)-3-methylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C12H14N2O2S2/c1-14(2)12(17-3)11(9-13)18(15,16)10-7-5-4-6-8-10/h4-8H,1-3H3/b12-11+ |
InChI Key |
DXKOUQLRLKERSH-VAWYXSNFSA-N |
Isomeric SMILES |
CN(C)/C(=C(/C#N)\S(=O)(=O)C1=CC=CC=C1)/SC |
Canonical SMILES |
CN(C)C(=C(C#N)S(=O)(=O)C1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B12211554.png)
![N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12211555.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12211577.png)
![N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12211579.png)

![5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12211582.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide](/img/structure/B12211584.png)

![2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12211594.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12211603.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B12211610.png)
![(2E)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B12211611.png)
